molecular formula C16H14ClNO3 B5724716 2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate

2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate

Cat. No.: B5724716
M. Wt: 303.74 g/mol
InChI Key: FTXSHZVWAQCOOP-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate is an organic compound that features both an aromatic amide and an ester functional group

Properties

IUPAC Name

[2-[[2-(4-chlorophenyl)acetyl]amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11(19)21-15-5-3-2-4-14(15)18-16(20)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXSHZVWAQCOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate typically involves the acylation of 4-chloroaniline with 4-chlorophenylacetyl chloride, followed by esterification with phenyl acetate. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Shares the 4-chlorophenylacetyl moiety but lacks the amide and ester groups.

    Phenyl acetate: Contains the ester functional group but lacks the amide and 4-chlorophenylacetyl moieties.

    4-Chloroaniline: Contains the 4-chlorophenyl group but lacks the acetyl and ester groups.

Uniqueness

2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties

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